molecular formula C14H14O3S B080217 Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 13858-71-4

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No. B080217
CAS RN: 13858-71-4
M. Wt: 262.33 g/mol
InChI Key: YUXBXDQIEMWBMS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a chemical compound with significant interest in the field of organic chemistry due to its potential as a precursor for various chemical reactions and its structural relevance in materials science. Its synthesis, molecular structure, and chemical properties have been subjects of research to understand its reactivity and potential applications better.

Synthesis Analysis

The synthesis of ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate derivatives often involves multistep chemical reactions, including condensation, cyclopropanation, and substitution reactions. For example, a convenient one-step synthesis has been achieved by the condensation of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, showcasing the compound's accessibility through straightforward synthetic routes (Rangnekar & Mavlankar, 1991).

Molecular Structure Analysis

The molecular structure of ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate derivatives has been extensively studied using techniques like single-crystal X-ray diffraction, revealing detailed insight into their crystalline structure and intermolecular interactions. These studies highlight the compound's ability to form strong hydrogen bonds and its crystallization in various space groups, providing a foundation for understanding its physical and chemical properties (Yeong et al., 2018).

Chemical Reactions and Properties

Research on ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate has explored its reactivity in different chemical environments, including its role in cycloaddition reactions, rearrangements, and as a precursor for synthesizing various biologically active compounds. These studies demonstrate the compound's versatility and potential in synthesizing a wide range of chemical entities with diverse biological activities (Bradbury, Gilchrist, & Rees, 1982).

Scientific Research Applications

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds demonstrated significant antimicrobial and antioxidant properties, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).

  • Anti-proliferative Activity and Tumor Cell Selectivity : A study on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives revealed pronounced anti-proliferative activity with significant tumor cell selectivity, especially against specific types of tumor cells like leukemia/lymphoma (Thomas et al., 2017).

  • Synthesis of Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents : Research on novel thiophene and benzothiophene derivatives showed promising results as anti-cancer agents, with certain compounds exhibiting significant activity against various tumor cell lines (Mohareb et al., 2016).

  • Pharmacological Activities of Benzo[b]thiophen Derivatives : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and related compounds were studied for their potential pharmacological activities, revealing their utility in the development of new medicinal compounds (Chapman et al., 1971).

  • Crystal Structure Studies for Pharmaceutical Applications : The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was investigated, highlighting the importance of structural analysis in the development of pharmaceutical compounds (Yeong et al., 2018).

  • Hypotensive Activity of Novel Styryl Derivatives : The synthesis and hypotensive activity of styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were explored, contributing to the development of new treatments for hypertension (Fazylov et al., 2016).

  • Tumor-Selective 5-Substituted 2-Amino-3-carboxymethylthiophene Derivatives : A study on the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives provided insights into the design of more potent and selective anti-tumor agents (Thomas et al., 2014).

Safety And Hazards

The safety data sheet for Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate indicates that it may be harmful if swallowed and may cause skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXBXDQIEMWBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376966
Record name Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

CAS RN

13858-71-4
Record name Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Desaintjean, F Danton, P Knochel - Synthesis, 2021 - thieme-connect.com
A wide range of polyfunctionalized di(hetero)aryl- and dialkenyl-magnesium reagents are prepared in toluene within 10 to 120 minutes between –78 C and 25 C via an I/Mg- or Br/Mg-…
Number of citations: 1 www.thieme-connect.com

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